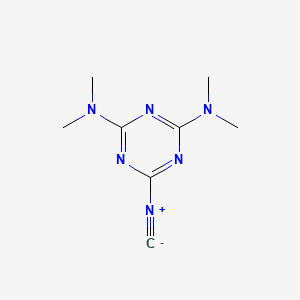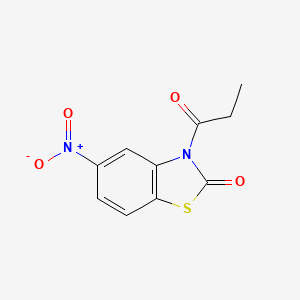
5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one typically involves the nitration of 3-propanoyl-1,3-benzothiazol-2(3H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various benzothiazole derivatives with potential biological activities.
Biology
Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Medicine
Drug Development: Benzothiazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrobenzothiazole: Similar structure but lacks the propanoyl group.
3-Aminobenzothiazole: Contains an amino group instead of a nitro group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group.
Uniqueness
5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of both a nitro group and a propanoyl group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
141391-18-6 |
|---|---|
Fórmula molecular |
C10H8N2O4S |
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
5-nitro-3-propanoyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H8N2O4S/c1-2-9(13)11-7-5-6(12(15)16)3-4-8(7)17-10(11)14/h3-5H,2H2,1H3 |
Clave InChI |
BQHPNSMDTKMZOR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
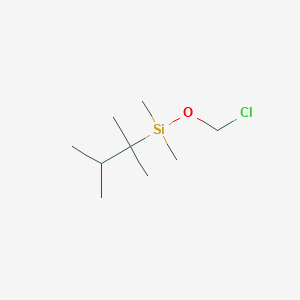
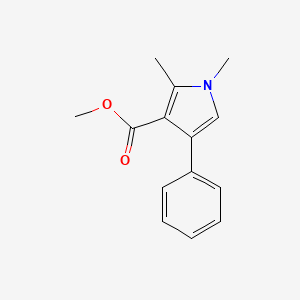
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
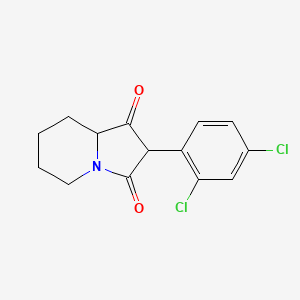
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
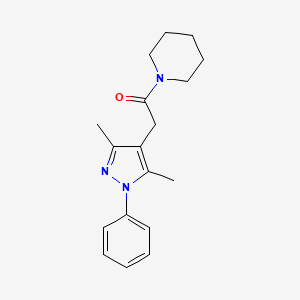
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
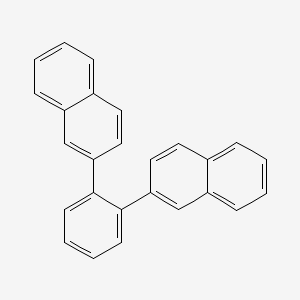
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)

